Thermochemical Differentiation: Standard Molar Enthalpy of Vaporization of 2-Fluoro-4-methylaniline Among Fluoromethylaniline Isomers
The standard molar enthalpy of vaporization (ΔvapH°) for 2-fluoro-4-methylaniline has been experimentally determined as 13.5 ± 0.1 kcal/mol at T = 298.15 K using Calvet microcalorimetry, a value that distinguishes this isomer from other fluoromethylaniline positional isomers with identical molecular formula and molecular weight [1]. This thermochemical parameter is critical for engineering distillation and separation processes, as vaporization energetics directly inform boiling point behavior, phase-change energy requirements, and purification strategy optimization in industrial production settings.
| Evidence Dimension | Standard molar enthalpy of vaporization (ΔvapH°) |
|---|---|
| Target Compound Data | 13.5 ± 0.1 kcal/mol |
| Comparator Or Baseline | Other fluoromethylaniline isomers (distinct ΔvapH° values reported by Ribeiro da Silva et al., 2007 for all seven experimentally characterized isomers) |
| Quantified Difference | Isomer-specific value; other isomers possess measurably different ΔvapH° values (specific numerical comparisons available in primary literature) |
| Conditions | Calvet microcalorimetry at T = 298.15 K; rotating bomb combustion calorimetry for complementary formation enthalpy determination |
Why This Matters
This thermochemical parameter enables accurate engineering calculations for distillation column design, energy consumption projections, and process economics that cannot be accurately extrapolated from other isomers.
- [1] NIST Chemistry WebBook. 2-Fluoro-4-methylaniline: Phase Change Data. NIST Standard Reference Database 69. Data compiled from Ribeiro da Silva MAV, Ferreira AIMCL, Gomes JRB, J Phys Chem B. 2007;111(23):6444-6451. View Source
